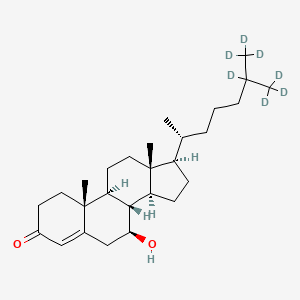

7Beta-Hydroxy-4-cholesten-3-one-d7

Description

Significance of Stable Isotope Labeling (Deuteration) in Quantitative and Mechanistic Studies

Stable isotope labeling, particularly with deuterium (B1214612) (a heavy isotope of hydrogen), is a cornerstone of modern quantitative and mechanistic studies in metabolomics. researchgate.neteurisotop.com The introduction of deuterium into a molecule like a cholestane (B1235564) derivative creates a compound that is chemically identical to its natural counterpart but has a slightly higher mass. scbt.com This mass difference is the key to its utility.

When analyzed using mass spectrometry (MS), a technique that separates ions based on their mass-to-charge ratio, the deuterated (labeled) compound can be distinguished from the naturally occurring (unlabeled) one. researchgate.net This allows for precise quantification of the endogenous compound in a biological sample through a method called isotope dilution mass spectrometry. oup.com In this approach, a known amount of the deuterated compound, such as 7Beta-Hydroxy-4-cholesten-3-one-d7, is added to a sample as an internal standard. researchgate.netnih.govendocrine-abstracts.org By comparing the MS signal of the endogenous analyte to that of the known amount of the internal standard, researchers can accurately calculate the concentration of the native compound, overcoming variations in sample preparation and instrument response. nih.govcelerion.com

Furthermore, deuterium labeling is invaluable for tracing the metabolic fate of molecules. By introducing a deuterated precursor into a biological system, scientists can follow its conversion into various downstream metabolites, elucidating complex biochemical pathways and reaction kinetics. researchgate.netnih.gov

Role of "this compound" as a Research Tool within Oxysterol and Bile Acid Metabolism Studies

7Beta-Hydroxy-4-cholesten-3-one is a crucial intermediate in the biosynthesis of bile acids, which are essential for the digestion and absorption of fats. wikipedia.orgnih.gov It is formed from cholesterol through a series of enzymatic reactions. researchgate.net The concentration of its isomer, 7α-hydroxy-4-cholesten-3-one (C4), in the blood is a recognized biomarker for the rate of bile acid synthesis. nih.govnih.gov

Given the importance of its unlabeled counterpart, this compound serves as an indispensable tool in research focused on oxysterol and bile acid metabolism. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to quantify endogenous levels of 7α-hydroxy-4-cholesten-3-one. researchgate.netnih.govendocrine-abstracts.org The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis, ensuring accuracy and precision. oup.com

This deuterated standard has been instrumental in clinical research, enabling the development of robust and sensitive assays to measure C4 levels in human serum. nih.govnih.gov Such assays are vital for studying conditions associated with altered bile acid metabolism, such as bile acid malabsorption, which can cause chronic diarrhea. nih.govelsevierpure.com

Structural Isomerism: Distinguishing 7α- and 7β-Hydroxy-4-cholesten-3-one and the Analytical Implications of their Deuterated Forms in Research

7α-Hydroxy-4-cholesten-3-one and 7β-Hydroxy-4-cholesten-3-one are stereoisomers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of the hydroxyl (-OH) group at the 7th carbon position. In the 7α isomer, the hydroxyl group is oriented below the plane of the steroid nucleus, while in the 7β isomer, it is positioned above the plane.

This seemingly subtle difference in structure has significant biological implications. The 7α isomer is the primary and biologically active intermediate in the main pathway of bile acid synthesis. wikipedia.orgresearchgate.net The 7β isomer, while also present, is typically found in much lower concentrations and its precise physiological role is less well-defined, though it can be formed via oxidation of 7β-hydroxycholesterol. nih.gov

From an analytical perspective, the ability to distinguish between these two isomers is critical. Chromatographic techniques, such as liquid chromatography, are employed to separate the 7α and 7β forms before they are detected by the mass spectrometer. The use of deuterated internal standards, like this compound for the quantification of the beta isomer and the corresponding 7α-hydroxy-4-cholesten-3-one-d7 (B1151855) for the alpha isomer, is crucial for achieving accurate and specific measurements of each. caymanchem.com This specificity is essential for correctly interpreting the metabolic status of the bile acid synthesis pathways.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

407.7 g/mol |

IUPAC Name |

(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D |

InChI Key |

IOIZWEJGGCZDOL-QGKJYSNLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Characterization for Research Applications

Methodologies for the Site-Specific Deuteration of Cholestane (B1235564) Precursors

The introduction of deuterium (B1214612) at specific, non-exchangeable positions within a steroid framework is a significant synthetic challenge. Steroids are complex hydrocarbons with limited functional groups that can direct deuteration. arkat-usa.org Therefore, the development of regio- and stereoselective labeling methods is crucial.

Common strategies for site-specific deuteration of cholestane precursors, the foundational structures for 7Beta-Hydroxy-4-cholesten-3-one-d7, include:

Catalytic Reduction: Double bonds within the steroid nucleus or side chain can be reduced using deuterium gas (D2) in the presence of a metal catalyst. However, this method can suffer from poor regioselectivity if multiple double bonds are present. arkat-usa.org

H-D Exchange Reactions: In cases where a hydrogen atom is acidic, it can be exchanged for deuterium by reaction with a deuterated solvent like D2O or methanol-d4. This is often used for positions alpha to a carbonyl group. While useful, there is a risk of back-exchange, which can be problematic for quantitative standards. arkat-usa.orgnih.gov

Multi-step Synthetic Sequences: For non-activated positions, site-specific labeling often requires a more elaborate synthetic route. This can involve the introduction of a functional group to direct the deuteration, followed by its subsequent removal. For instance, selective allylic bromination of a precursor like cholesteryl benzoate, followed by reaction with deuterium gas and a Raney nickel catalyst, has been demonstrated for introducing deuterium at the C-7 position. arkat-usa.org

Deacylative Deuteration: Modern methods, such as copper-catalyzed deacylative deuteration, allow for the site-specific introduction of deuterium at unactivated aliphatic positions. This technique uses a readily available ketone as a traceless activating group and D2O as the deuterium source, offering high functional group tolerance. nih.gov

For a compound like this compound, where the deuterium labels are typically located on the terminal isopropyl group of the side chain (C-25, C-26, and C-27), the synthesis would likely start from a precursor already containing the deuterated side chain. caymanchem.com This could be achieved by alkylation of a suitable sterol intermediate with a deuterated isopentyl reagent. researchgate.net

Table 1: Comparison of Site-Specific Deuteration Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Deuteration | Addition of D2 across C=C double bonds using a metal catalyst. | Simple procedure for unsaturated precursors. | Poor regioselectivity with multiple double bonds. |

| H-D Exchange | Replacement of acidic protons with deuterium from a deuterated solvent. | Useful for positions alpha to carbonyls. | Risk of back-exchange; limited to acidic positions. |

| Functional Group Directed | Introduction and subsequent removal of a functional group to direct deuteration. | High site-specificity and stereoselectivity. | Often requires multi-step, complex synthetic routes. |

| Deacylative Deuteration | Use of a traceless activating group (e.g., ketone) to enable C-C cleavage and deuteration. | High site-specificity at unactivated positions; uses D2O. | Requires a suitable precursor with the activating group. |

Enzymatic and Chemical Synthetic Routes to "this compound" for Certified Analytical Standards

The synthesis of this compound as a certified analytical standard requires a robust and reproducible route that guarantees high chemical and isotopic purity. Both chemical and enzymatic methods can be employed, often in combination.

A plausible chemical synthesis pathway starts from a deuterated precursor, such as cholesterol-d7, where the side chain is already labeled. researchgate.net The core reactions would then focus on modifying the steroid's A and B rings. This involves a sequence of oxidation and isomerization steps to transform the 3β-hydroxy-Δ5-steroid system into the final 7β-hydroxy-Δ4-3-one structure. researchgate.netnih.gov Key transformations include:

7-Hydroxylation: Introduction of a hydroxyl group at the C-7 position. This can be achieved through various methods, including allylic oxidation. The stereochemistry at C-7 is critical, and methods that favor the 7-beta isomer or allow for the separation of 7-alpha and 7-beta diastereomers are necessary.

Oxidation/Isomerization: The 3β-hydroxy group is oxidized to a 3-keto group, and the Δ5 double bond is isomerized to the conjugated Δ4 position. This is often accomplished using an Oppenauer-type oxidation or with enzymes like cholesterol oxidase. nih.gov

Enzymatic steps can offer high selectivity and yield. For example, cholesterol oxidase can be used to catalyze the oxidation of the 3β-hydroxy group and the isomerization of the double bond in a single step. nih.gov The use of cyclodextrins has been shown to facilitate this enzymatic conversion, significantly improving yields from less than 20% to over 90% in some cases. nih.gov While this specific example produces the 7-alpha isomer, similar enzymatic strategies can be adapted for the synthesis of other stereoisomers. nih.gov The final product requires purification, typically via chromatography, to isolate the pure this compound. researchgate.net

Advanced Analytical Techniques for Isotopic Purity Assessment and Positional Deuteration Verification in Research Materials

Ensuring the quality of a deuterated standard is paramount for its use in quantitative analysis. rsc.org This involves verifying not only the isotopic enrichment (the percentage of molecules that contain the deuterium labels) but also the specific location of those labels. rsc.organsto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the structural integrity of the molecule and verifying the exact position of the deuterium labels. rsc.org

¹H NMR (Proton NMR): The absence of signals at specific chemical shifts where protons would normally appear indicates successful deuteration at those sites.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing signals that confirm their presence and location within the molecule.

¹³C NMR (Carbon-13 NMR): Deuterium substitution causes a characteristic splitting of the signal for the attached carbon atom (due to C-D coupling) and a slight upfield shift in its chemical resonance. This provides unambiguous evidence of the deuteration site. ansto.gov.au

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): This technique can also be used to determine the deuterium/hydrogen (D/H) ratio in the final compound and its precursors, providing another layer of verification for isotopic enrichment. nih.govresearchgate.net

Table 2: Analytical Techniques for Isotopic Purity and Positional Verification

| Technique | Information Provided | Key Features |

|---|---|---|

| HRMS | Isotopic enrichment, distribution of isotopologues (d0-d7). | High sensitivity, rapid analysis, low sample consumption. nih.gov |

| ¹H NMR | Confirms absence of protons at deuterated sites. | Verifies site-specificity of deuteration. |

| ²H NMR | Directly detects deuterium atoms. | Unambiguous confirmation of deuterium presence and location. |

| ¹³C NMR | Shows C-D coupling and isotopic shifts for deuterated carbons. | Provides definitive proof of deuteration position. ansto.gov.au |

| GC-IRMS | Measures the overall D/H isotopic ratio. | Provides bulk isotopic enrichment data. nih.gov |

Chromatographic and Spectroscopic Validation of Synthesized "this compound" Standards for Research Purity

Beyond isotopic verification, the synthesized this compound must be rigorously validated for chemical purity to qualify as a certified research standard. This involves a combination of chromatographic and spectroscopic methods to identify and quantify any impurities.

Chromatographic Purity:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for assessing chemical purity. The standard is injected onto a column (e.g., a C18 column) and eluted with a mobile phase. celerion.com Purity is determined by integrating the peak area of the main compound relative to the total area of all detected peaks, typically using a universal detector like a UV detector or an Evaporative Light Scattering Detector (ELSD). A purity level of ≥98% is often required for certified standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of LC with the specificity and sensitivity of mass spectrometry. sigmaaldrich.comendocrine-abstracts.org It is used to confirm the identity of the main peak by its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, a common mass transition would be from the parent ion (m/z 408.2) to a specific product ion (e.g., m/z 177.1), which is identical to the non-deuterated form, confirming the fragmentation of the steroid core. celerion.com LC-MS/MS is also crucial for identifying any structurally related impurities that might co-elute in simpler chromatographic systems. nih.gov

Spectroscopic Validation:

Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound. High-resolution mass spectrometry provides a highly accurate mass measurement, further confirming the elemental composition (C27H37D7O2). caymanchem.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups, confirming the structural integrity.

The validation process involves establishing criteria for linearity, accuracy, precision, and stability of the analytical methods used. mdpi.com The collective data from these techniques provides a comprehensive certificate of analysis for the standard, ensuring its suitability for sensitive and accurate quantitative research. nih.gov

Advanced Analytical Methodologies Employing 7beta Hydroxy 4 Cholesten 3 One D7 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Oxysterol Quantification Research

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample prior to any sample processing. epa.gov This "isotope-labeled" internal standard, in this case, 7Beta-Hydroxy-4-cholesten-3-one-d7, is chemically identical to the endogenous analyte (7β-Hydroxy-4-cholesten-3-one) but has a different mass due to the presence of deuterium (B1214612) atoms. caymanchem.com The fundamental principle of IDMS is that the stable isotope-labeled internal standard behaves identically to the native analyte during extraction, purification, derivatization, and ionization. epa.gov Therefore, any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotope-labeled internal standard in the mass spectrometer, an accurate quantification of the analyte in the original sample can be achieved, irrespective of sample loss during processing. epa.govresearchgate.net This makes IDMS a highly accurate and precise method for the quantification of low-abundance molecules like oxysterols in complex biological matrices. nih.govnih.gov

This compound is specifically designed for use as an internal standard in the quantification of its non-labeled counterpart, 7β-hydroxy-4-cholesten-3-one (C4), and other related cholestane (B1235564) metabolites by either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.comresearchgate.net In LC-MS/MS analysis, the deuterated standard co-elutes with the native analyte from the chromatography column. In the mass spectrometer, they are distinguished by their different masses. Multiple reaction monitoring (MRM) is typically employed, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, providing high selectivity and sensitivity. researchgate.netnih.gov For instance, a method for the analysis of C4 in human plasma utilized this compound as the internal standard with detection by LC-MS/MS, demonstrating the direct applicability of this standard in clinical research. nih.gov

For GC-MS analysis, analytes are often chemically derivatized to increase their volatility and improve their chromatographic properties. nih.govresearchgate.net A common derivatization technique is the conversion of the analytes to their trimethylsilyl (B98337) (TMS) ethers. nih.govusgs.gov The this compound internal standard undergoes the same derivatization reaction as the native analyte, ensuring that any variability in the reaction efficiency is accounted for in the final quantification. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the accuracy and precision required in both preclinical and basic research for understanding the roles of cholestane metabolites. researchgate.netresearchgate.net

Matrix effects are a significant challenge in LC-MS/MS analysis of complex biological samples such as plasma, serum, and tissue homogenates. nih.govrsc.org These effects, caused by co-eluting endogenous components of the matrix, can lead to either suppression or enhancement of the analyte's ionization, resulting in inaccurate quantification. nih.gov The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.gov Since the internal standard is structurally and chemically almost identical to the analyte, it experiences the same ionization suppression or enhancement, allowing for the ratio of analyte to internal standard to remain constant, thus ensuring accurate quantification. researchgate.net

In addition to the use of an appropriate internal standard, other strategies are employed to enhance analytical robustness. These include:

Effective Sample Preparation: Thorough sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are used to remove a significant portion of interfering matrix components before LC-MS/MS analysis. chromatographyonline.comchromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte of interest from the bulk of the matrix components can significantly reduce matrix effects. nih.gov

Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the sensitivity of the assay for low-abundance analytes. researchgate.net

By combining an effective sample preparation strategy with the use of a stable isotope-labeled internal standard like this compound, researchers can develop robust and reliable analytical methods for the accurate quantification of cholestane metabolites in complex biological matrices. nih.govnih.gov

Pre-analytical Sample Preparation Techniques Optimized for Cholestane Analysis in Research Models

The reliability of quantitative analysis of cholestane metabolites is heavily dependent on the pre-analytical sample preparation. nih.gov The main goals of sample preparation are to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection by the analytical instrument. chromatographyonline.comphenomenex.com

Several extraction protocols have been developed and optimized for the analysis of oxysterols and other cholestane derivatives from biological matrices. The choice of method depends on the specific analytes, the matrix, and the subsequent analytical technique.

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. researchgate.netnih.gov It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or acetone, to the sample to precipitate proteins. researchgate.netnih.gov While straightforward, PPT may not provide the cleanest extracts, and some matrix effects may persist. chromatographyonline.com One study used protein precipitation with acetonitrile for the extraction of 7α-hydroxy-4-cholesten-3-one from rat and monkey plasma, with this compound as the internal standard. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.comphenomenex.com This technique can provide cleaner extracts than PPT. A study assessing bile acid dysregulation used LLE for sample clean-up in the analysis of 7α-hydroxy-4-cholesten-3-one using its deuterated internal standard. endocrine-abstracts.org

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide very clean extracts and allows for analyte concentration. chromatographyonline.comphenomenex.com It involves passing the sample through a solid sorbent that retains the analytes of interest. Interfering compounds are washed away, and the purified analytes are then eluted with a different solvent. phenomenex.com SPE is commonly used for the analysis of oxysterols from various biological matrices. nih.govnih.gov For example, after saponification, oxysterols can be extracted and separated from cholesterol and other sterols using an SPE column prior to GC-MS analysis. nih.govresearchgate.net

The table below summarizes the application of these extraction techniques in cholestane analysis.

| Extraction Technique | Principle | Common Application in Cholestane Analysis | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. researchgate.net | Rapid extraction from plasma or serum. researchgate.netnih.gov | Simple, fast. researchgate.net | May result in less clean extracts. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquids. phenomenex.com | Extraction of oxysterols from aqueous samples. endocrine-abstracts.org | Provides cleaner extracts than PPT. chromatographyonline.com | Can be labor-intensive. |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. phenomenex.com | Purification and concentration of oxysterols from various matrices. nih.govnih.gov | High selectivity, clean extracts, analyte concentration. phenomenex.com | Can be more complex and costly. |

Derivatization is a chemical modification of the analyte to improve its analytical properties. In the context of mass spectrometry, derivatization is often employed to enhance ionization efficiency and, consequently, the sensitivity of the analysis. researchgate.netnih.gov For cholestane analytes, which are neutral sterols, derivatization can be particularly beneficial.

For GC-MS analysis, derivatization is essential to increase the volatility of the analytes. The most common derivatization reaction for oxysterols is silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers. nih.govusgs.gov This process makes the molecules more volatile and thermally stable, suitable for GC analysis. researchgate.net

In LC-MS, especially with electrospray ionization (ESI), derivatization can be used to introduce a readily ionizable group (a "charge tag") onto the neutral sterol molecule. researchgate.net This significantly improves the ionization efficiency in the ESI source, leading to enhanced sensitivity. While some methods have been developed for the analysis of underivatized oxysterols, derivatization is often necessary to achieve the low detection limits required for many research applications. nih.govnih.gov

Rigorous Method Development and Validation for Quantitative Analysis of Cholestane Derivatives in Preclinical and Basic Research Models

The development and validation of analytical methods are crucial to ensure the reliability and accuracy of the data generated in preclinical and basic research. nih.govnih.govchula.ac.th A validated method provides confidence that the measurements are accurate, precise, and specific for the analyte of interest. researchgate.net

Method validation involves assessing several key parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. chula.ac.th This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. researchgate.net This is assessed by analyzing a series of calibration standards.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. researchgate.net These are evaluated by analyzing quality control (QC) samples at different concentrations within the calibration range. researchgate.net

Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix. chula.ac.th It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.

Matrix Effect: The influence of matrix components on the ionization of the analyte. researchgate.net As discussed earlier, this is a critical parameter in LC-MS/MS analysis.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). researchgate.netnih.gov

A study that developed and qualified a method for quantifying 7α-hydroxy-4-cholesten-3-one in rat and monkey plasma using this compound as the internal standard reported on the validation of the method for accuracy, precision, linearity, specificity, matrix effect, recovery, and stability. researchgate.net Another validation study for oxysterols in human serum using GC-MS reported on limits of detection and quantification, recovery, and precision, demonstrating the rigorous process required for method validation. nih.govresearchgate.net

The table below shows typical validation parameters and their acceptance criteria for a bioanalytical method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The relationship between concentration and instrument response. | Correlation coefficient (r²) > 0.99. researchgate.net |

| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of the nominal value (±20% for LLOQ). |

| Precision | Repeatability of measurements. | Coefficient of variation (CV) ≤15% (≤20% for LLOQ). researchgate.net |

| Recovery | Efficiency of the extraction process. | Consistent, precise, and reproducible. |

| Stability | Analyte stability under various conditions. | Analyte concentration within ±15% of the initial concentration. |

By adhering to these rigorous validation procedures, researchers can ensure the quality and integrity of the data obtained from the quantitative analysis of cholestane derivatives in their studies.

Research Applications of 7α Hydroxy 4 Cholesten 3 One Quantified Using D7 Internal Standard in Metabolic Pathway Studies

Investigation of Bile Acid Biosynthesis Pathways in Experimental Systems

The synthesis of bile acids from cholesterol occurs through two primary routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. The quantification of C4 is particularly instrumental in elucidating the activity and regulation of these pathways in various experimental models.

Enzymatic Regulation of the Classic (Neutral) Pathway Initiation: Cholesterol 7α-Hydroxylase (CYP7A1) Activity in Research Models

The classic pathway, responsible for the majority of bile acid production, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.gov This microsomal enzyme catalyzes the rate-limiting step in this pathway: the conversion of cholesterol to 7α-hydroxycholesterol. wikipedia.orgnih.gov Subsequently, 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one (C4) by 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7). nih.gov

The serum or plasma concentration of C4 has been shown to have a strong positive correlation with the enzymatic activity of hepatic CYP7A1. nih.govresearchgate.net This relationship holds true under both steady-state conditions and during rapid diurnal fluctuations. nih.govresearchgate.net As such, assaying C4 levels in peripheral blood samples offers a reliable and minimally invasive method for monitoring hepatic CYP7A1 activity in both animal and human studies. nih.govresearchgate.net This has proven invaluable for understanding the in vivo regulation of bile acid synthesis. The development of sensitive and robust analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate quantification of C4. nih.govnih.gov Isotope-dilution mass spectrometry, often employing a d7-labeled internal standard, is a particularly sensitive and specific technique for this purpose. nih.gov

| Research Model | Key Finding | Reference |

| Animal Models (Rats) | Strong correlation (r = 0.929) between plasma C4 levels and hepatic CYP7A1 activity under various conditions (normal diet, cholestyramine, cholic acid feeding). | researchgate.net |

| Human Subjects | Positive linear correlation between serum C4 and the synthesis rates of cholic acid (r=0.59) and chenodeoxycholic acid (r=0.75). | nih.gov |

| In vitro (Human Liver Microsomes) | HPLC-based assays are used to determine CYP7A1 activity by measuring the conversion of 7α-hydroxycholesterol to C4. | springernature.com |

Exploration of Alternative (Acidic) Pathway Contributions to Bile Acid Synthesis in Research Contexts

While the classic pathway is dominant, the alternative or acidic pathway provides a secondary route for bile acid synthesis. nih.govoup.com This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position. nih.govnih.gov Subsequent steps involve other enzymes, including oxysterol 7α-hydroxylase (CYP7B1). nih.gov The alternative pathway primarily produces chenodeoxycholic acid. nih.gov

Although C4 is a direct intermediate of the classic pathway, its measurement can still provide insights into the relative contributions of the two pathways. By comparing C4 levels with the levels of intermediates specific to the alternative pathway, researchers can investigate how the balance between these two synthetic routes is altered in various physiological and pathological states. For instance, in certain metabolic diseases, a shift in the primary bile acid synthesis pathway may occur. nih.govoup.com

Intermediary Metabolism and Subsequent Conversions of Cholestane (B1235564) Oxysterols in Experimental Studies

Following its formation, 7α-hydroxy-4-cholesten-3-one serves as a crucial branch-point intermediate. nih.gov It can be further metabolized by sterol 12α-hydroxylase (CYP8B1) to form 7α,12α-dihydroxy-4-cholesten-3-one. wikipedia.orgwikipedia.org This latter compound is a precursor for the synthesis of cholic acid, one of the two major primary bile acids in humans. wikipedia.orgwikipedia.org In the absence of 12α-hydroxylation, C4 is directed towards the synthesis of chenodeoxycholic acid. wikipedia.org

The ability to synthesize and utilize both 7α-hydroxy-4-cholesten-3-one and 7α,12α-dihydroxy-4-cholesten-3-one in experimental systems has been crucial for studying the downstream enzymatic steps and regulatory points in the bile acid biosynthetic cascade. nih.gov For example, in vitro studies using liver preparations from various species have helped to elucidate the enzymatic conversion of these intermediates and the stereospecificity of the reactions. ebi.ac.uk

Regulatory Mechanisms of Bile Acid Synthesis Investigated in Experimental Systems

The synthesis of bile acids is tightly regulated to maintain cholesterol homeostasis and prevent the accumulation of potentially toxic bile acids. The quantification of C4 has been instrumental in dissecting these regulatory mechanisms.

Hepatic and Enterohepatic Feedback Regulation Studies (e.g., Fibroblast Growth Factor 19 (FGF19) Signaling in in vitro or animal models)

A key regulatory mechanism is the negative feedback inhibition of CYP7A1 by bile acids returning to the liver via the enterohepatic circulation. This process is largely mediated by the intestinal hormone Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). nih.govfrontiersin.org Bile acids activate the farnesoid X receptor (FXR) in intestinal enterocytes, which in turn induces the expression and secretion of FGF19. frontiersin.org FGF19 then travels to the liver and binds to its receptor complex (FGFR4/β-Klotho), initiating a signaling cascade that represses the transcription of the CYP7A1 gene. nih.govnih.gov

Studies in human hepatocytes and animal models have demonstrated that administration of FGF19 leads to a rapid suppression of CYP7A1 mRNA levels and, consequently, a decrease in bile acid synthesis, which can be monitored by measuring C4 levels. nih.gov Research using FGF19 variants and knockout mouse models has helped to delineate the specific roles of FGFR4 in mediating these effects. nih.gov These investigations are crucial for understanding how disruptions in this signaling pathway can contribute to diseases like non-alcoholic fatty liver disease and for developing potential therapeutic interventions. physiology.org

Characterization of Circadian Rhythms of Bile Acid Synthesis in Research Subjects

The synthesis of bile acids exhibits a distinct circadian rhythm. wikipedia.orgnih.gov Studies in humans have shown that serum levels of C4 display a diurnal variation, with peaks occurring during the day. nih.gov This rhythm is asynchronous with the circadian rhythm of cholesterol synthesis, which peaks at night. nih.gov

Insights into Cholesterol Catabolism and Homeostasis in Model Systems

Role of 7α-Hydroxy-4-cholesten-3-one (C4) as a Surrogate Marker for Hepatic Cholesterol Turnover in Research

In clinical and preclinical research, the concentration of 7α-Hydroxy-4-cholesten-3-one in peripheral blood serves as a validated surrogate marker for the rate of hepatic bile acid synthesis. researchgate.netnih.gov Scientific studies have established a strong positive correlation between serum or plasma C4 levels and the enzymatic activity of hepatic cholesterol 7α-hydroxylase (CYP7A1). researchgate.net This relationship holds true under both stable, steady-state conditions and during the rapid diurnal fluctuations that characterize bile acid production. researchgate.net

The utility of C4 as a biomarker is evident across various physiological and pathological states. For instance, conditions associated with high rates of bile acid production, such as treatment with the bile acid sequestrant cholestyramine or following ileal resection, result in markedly elevated plasma C4 levels. nih.gov Conversely, in conditions where bile acid synthesis is suppressed, such as extrahepatic cholestasis or liver cirrhosis, C4 concentrations are significantly lower. nih.gov This direct relationship allows researchers to monitor hepatic cholesterol processing non-invasively. researchgate.net

Furthermore, research in animal models with hypercholesterolemia has suggested that the ratio of plasma C4 to total plasma cholesterol may be an even more accurate marker for hepatic CYP7A1 activity than the absolute C4 concentration alone. nih.govresearchgate.net This is because C4 is transported in lipoproteins, and adjusting for cholesterol levels can correct for variations in lipoprotein concentrations. researchgate.net

Table 1: Plasma Levels of 7α-Hydroxy-4-cholesten-3-one in Various Conditions

| Condition | Median Plasma C4 Level (ng/mL) | Range (ng/mL) | Associated Rate of Bile Acid Synthesis |

|---|---|---|---|

| Healthy Subjects | 12 | 3-40 | Normal |

| Cholestyramine Treatment | 188 | 54-477 | High |

| Ileal Resection | 397 | 128-750 | High |

| Extrahepatic Cholestasis | <1.5 | <0.9-3 | Low |

| Liver Cirrhosis | <1.5 | <0.9-38 | Low |

Data synthesized from research on the correlation between plasma C4 levels and bile acid synthesis rates. nih.gov

Impact of Genetic and Dietary Interventions on Cholesterol Catabolism in Research Models

Research models employing genetic and dietary manipulations have been instrumental in elucidating the regulatory mechanisms of cholesterol catabolism, with C4 levels serving as a key readout.

Future Directions and Emerging Research Avenues for Deuterated Cholestane Derivatives

Development of Multiplexed Analytical Assays for Comprehensive Oxysterol Profiling in Advanced Research

The ability to simultaneously measure a wide array of oxysterols is critical for a comprehensive understanding of their roles in health and disease. Future research will increasingly focus on the development of multiplexed analytical assays, where 7β-Hydroxy-4-cholesten-3-one-d7 and other deuterated standards are indispensable for accurate quantification.

Current methodologies often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of oxysterols. mdpi.comresearchgate.netcelerion.com The inclusion of a deuterated internal standard like 7β-Hydroxy-4-cholesten-3-one-d7 is crucial to correct for variations during sample preparation and analysis, ensuring high accuracy and precision. researchgate.netnih.gov

Future advancements will likely involve the expansion of these panels to include a broader range of oxysterol species. This will enable researchers to capture a more complete picture of the oxysterol profile in various biological matrices, such as plasma, tissues, and cerebrospinal fluid. mdpi.com The development of high-throughput methods will also be a key focus, allowing for the analysis of large sample cohorts in clinical and epidemiological studies. researchgate.netcelerion.com

Table 1: Key Considerations for Multiplexed Oxysterol Profiling

| Feature | Description |

| Analyte Coverage | Inclusion of a comprehensive panel of biologically relevant oxysterols. |

| Internal Standards | Use of a suite of deuterated standards, including 7β-Hydroxy-4-cholesten-3-one-d7, for accurate quantification. |

| Sample Throughput | Development of rapid and automated sample preparation and analysis workflows. |

| Sensitivity & Specificity | Utilization of advanced MS techniques to achieve low limits of detection and differentiate between isomers. |

| Matrix Compatibility | Validation of methods across diverse biological sample types. |

Application of Stable Isotope Tracers in in vivo Metabolic Flux Analysis for Bile Acid Synthesis and Cholesterol Homeostasis

Stable isotope tracers, including 7β-Hydroxy-4-cholesten-3-one-d7, are powerful tools for investigating the dynamics of metabolic pathways in living organisms. In the context of bile acid synthesis and cholesterol homeostasis, these tracers offer a non-radioactive means to track the fate of cholesterol and its metabolites.

By administering a labeled precursor and monitoring the appearance of labeled downstream products over time, researchers can quantify the rates of metabolic flux through specific pathways. 7β-Hydroxy-4-cholesten-3-one is a key intermediate in the synthesis of bile acids from cholesterol. wikipedia.orgresearchgate.net Therefore, its deuterated form can be used to trace the conversion of cholesterol into bile acids, providing insights into the activity of key regulatory enzymes like cholesterol 7α-hydroxylase (CYP7A1). metabolon.com

This approach is invaluable for studying the effects of genetic modifications, pharmacological interventions, and dietary changes on cholesterol metabolism and bile acid production. metabolon.com The data generated from these in vivo metabolic flux analyses will be crucial for understanding the pathophysiology of diseases associated with dysregulated cholesterol and bile acid metabolism, such as cardiovascular disease, non-alcoholic fatty liver disease (NAFLD), and gallstones.

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Ion Mobility MS) for Enhanced Isomer Differentiation of Cholestane (B1235564) Derivatives

A significant analytical challenge in oxysterol research is the presence of numerous isomers with identical mass-to-charge ratios. Differentiating these isomers is critical, as they can have distinct biological activities. Advanced mass spectrometry techniques are at the forefront of addressing this challenge.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can aid in the identification of compounds. However, for isomers, more advanced techniques are often required. Ion mobility spectrometry (IMS), when coupled with mass spectrometry, separates ions based on their size, shape, and charge. This can provide an additional dimension of separation, allowing for the differentiation of structurally similar cholestane derivative isomers that may not be separable by chromatography alone. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of ions, can generate unique fragment patterns for different isomers, aiding in their identification. nih.govnih.gov The development of novel fragmentation strategies and the application of techniques like online derivatization can further enhance the ability to distinguish between closely related cholestane isomers. nih.gov

Integration of "7β-Hydroxy-4-cholesten-3-one-d7" Quantified Data into Systems Biology and Metabolomics Research for Holistic Pathway Understanding

The quantitative data obtained using 7β-Hydroxy-4-cholesten-3-one-d7 as an internal standard is not an endpoint in itself but rather a crucial piece of a larger biological puzzle. The future of metabolic research lies in the integration of this targeted data into broader systems biology and metabolomics frameworks.

By combining quantitative oxysterol data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics, researchers can construct comprehensive models of metabolic networks. This holistic approach allows for a deeper understanding of how perturbations in one part of a pathway can affect the entire system.

For instance, correlating quantified levels of 7β-hydroxy-4-cholesten-3-one with the expression of genes involved in cholesterol transport and bile acid synthesis can reveal novel regulatory mechanisms. nih.gov Integrating this data into metabolic models can help to predict the effects of therapeutic interventions and identify new drug targets. This systems-level approach is essential for translating fundamental biochemical knowledge into clinical applications and for developing personalized medicine strategies for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.